molecular formula C18H13F4N3O3 B11576493 N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-methylbenzamide

N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-methylbenzamide

Cat. No.: B11576493
M. Wt: 395.3 g/mol
InChI Key: GTVRRAWCJKCYER-UHFFFAOYSA-N
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Description

N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-methylbenzamide is a complex organic compound with a molecular formula of C18H13F4N3O3 . This compound features a unique structure that includes a fluorophenyl group, a trifluoromethyl group, and an imidazolidinone ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazolidinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazolidinone ring.

    Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction.

    Addition of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific reaction conditions.

    Coupling with 2-Methylbenzamide: The final step involves coupling the intermediate with 2-methylbenzamide using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated systems and large-scale reactors.

Chemical Reactions Analysis

N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield corresponding carboxylic acids and amines.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-methylbenzamide can be compared with similar compounds such as:

These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different halogens (fluorine, chlorine, bromine) can significantly impact their chemical properties and biological activities, highlighting the uniqueness of each compound.

Properties

Molecular Formula

C18H13F4N3O3

Molecular Weight

395.3 g/mol

IUPAC Name

N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-methylbenzamide

InChI

InChI=1S/C18H13F4N3O3/c1-10-6-2-3-7-11(10)14(26)23-17(18(20,21)22)15(27)25(16(28)24-17)13-9-5-4-8-12(13)19/h2-9H,1H3,(H,23,26)(H,24,28)

InChI Key

GTVRRAWCJKCYER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2(C(=O)N(C(=O)N2)C3=CC=CC=C3F)C(F)(F)F

Origin of Product

United States

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